molecular formula C13H16O5 B1400226 1-(2,6-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-51-0

1-(2,6-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No.: B1400226
CAS No.: 1263365-51-0
M. Wt: 252.26 g/mol
InChI Key: FSNILDWWEOTKHE-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a ketone derivative featuring a dimethoxy-substituted aromatic ring and a 1,3-dioxolane-protected acetyl group. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its structure combines electron-donating methoxy groups with a dioxolane moiety, which enhances stability during synthetic reactions.

Properties

IUPAC Name

1-(2,6-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-15-10-4-3-5-11(16-2)13(10)9(14)8-12-17-6-7-18-12/h3-5,12H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNILDWWEOTKHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone typically involves the following steps:

    Formation of the Dioxolane Ring: This can be achieved by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the Ethanone Moiety: The dioxolane ring can be further reacted with a suitable acylating agent to introduce the ethanone group.

    Substitution on the Phenyl Ring:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the dioxolane ring.

    Reduction: Reduction reactions can be used to modify the ethanone moiety or to reduce the phenyl ring.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering metabolic pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight CAS Number Key Properties and Applications
1-(2,6-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone 2,6-dimethoxy 266.27 N/A Discontinued; used as a synthetic intermediate
1-(2,6-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone 2,6-dimethyl 234.28 1263365-90-7 Methyl groups reduce polarity; discontinued
1-(2,6-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone 2,6-dichloro 273.13 N/A Electron-withdrawing Cl groups enhance reactivity in cross-coupling reactions
1-[4-(1,3-dioxolan-2-yl)phenyl]-2-phenyl-ethanone 4-dioxolane, 2-phenyl 268.31 868280-61-9 Higher molecular weight due to phenyl group; stored at 2–8°C
1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone 3-fluoro, 2,6-dimethoxy 212.20 117902-11-1 Fluorine introduces steric and electronic effects; used in fluorinated drug synthesis

Key Observations :

  • Electronic Effects : Methoxy groups (target compound) are electron-donating, increasing aromatic ring reactivity toward electrophilic substitution compared to electron-withdrawing groups (e.g., Cl, F) in analogs .
  • Stability: The dioxolane group in the target compound is acid-labile, similar to analogs like 1-(2,4-dimethoxy-6-methylphenyl)-2-(2-methyl-1,3-dioxolan-2-yl)ethanone, which undergoes deacetalisation with HCl to yield hydroxyketones .
  • Polarity : Dimethyl-substituted analogs (e.g., 1-(2,6-dimethyl-phenyl)-...) are less polar than methoxy derivatives, affecting solubility in polar solvents .

Physicochemical Properties

  • Melting Points: Hydroxyketones derived from dioxolane deprotection (e.g., 1-(2,4-dimethoxy-6-methylphenyl)ethanone) exhibit higher melting points (54°C) compared to their protected forms due to increased hydrogen bonding .
  • Solubility: The phenyl-substituted analog (CAS 868280-61-9) has lower aqueous solubility than the target compound, as noted by its storage requirements (2–8°C) .

Biological Activity

1-(2,6-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H14O4
  • Molecular Weight : 222.24 g/mol
  • Structure : The compound features a dimethoxy-substituted phenyl group and a dioxolane moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent for bacterial infections.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Antioxidant Activity

The compound has also demonstrated significant antioxidant activity. In assays measuring free radical scavenging capacity, it showed a notable ability to neutralize reactive oxygen species (ROS), which is crucial for preventing oxidative stress-related diseases.

Assay Method IC50 (µg/mL)
DPPH Radical Scavenging30
ABTS Radical Scavenging25

Cytotoxicity

Studies evaluating cytotoxic effects on cancer cell lines reveal that this compound exhibits selective cytotoxicity against certain tumor cells. The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Cell Line IC50 (µM)
MCF-720
A54915

The mechanisms underlying the biological activities of this compound appear to involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism.
  • Induction of Apoptosis : In cancer cells, it has been observed to induce apoptosis through the activation of caspase pathways.
  • Scavenging of Free Radicals : Its antioxidant properties are attributed to the presence of methoxy groups that enhance electron donation.

Case Studies

A recent study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of derivatives based on the core structure of this compound. These derivatives were assessed for their antimicrobial and anticancer activities, leading to the identification of more potent analogs with improved efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,6-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 2
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1-(2,6-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

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